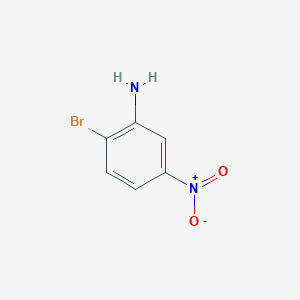

2-Bromo-5-nitroaniline

Overview

Description

2-Bromo-5-nitroaniline (CAS: 10403-47-1) is a halogenated aromatic amine with the molecular formula C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol . Its structure consists of an aniline backbone substituted with a bromine atom at the 2-position and a nitro group at the 5-position. This compound is a yellow crystalline solid with a melting point of 137–141°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-nitroaniline typically involves a multi-step process:

Nitration: The nitration of bromobenzene is carried out using a mixture of concentrated sulfuric acid and nitric acid. This step introduces the nitro group at the 5-position of the benzene ring.

Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Bromination: Finally, the bromination of the resulting compound is performed using bromine in the presence of a catalyst to introduce the bromine atom at the 2-position

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 2-hydroxy-5-nitroaniline.

Oxidation: The amine group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Sodium hydroxide or other nucleophiles.

Major Products:

Reduction: 2-Bromo-5-aminoaniline.

Substitution: 2-Hydroxy-5-nitroaniline.

Oxidation: 2-Bromo-5-nitrosoaniline

Scientific Research Applications

Pharmaceutical Applications

2-Bromo-5-nitroaniline serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in cancer treatment. The compound's nitro group can be reduced to an amino group, allowing for further functionalization that can enhance biological activity.

Case Study: Synthesis of Anticancer Agents

A study demonstrated that derivatives of this compound could be synthesized to create compounds with improved anticancer properties. The bromine atom facilitates electrophilic substitution reactions, leading to the development of more potent analogs that target specific cancer pathways .

Dye and Pigment Production

Due to its strong chromophore properties, this compound is also used in the production of dyes and pigments. The compound acts as a precursor for various azo dyes, which are widely used in textiles and other materials.

Data Table: Dye Production

| Dye Type | Application | Properties |

|---|---|---|

| Azo Dyes | Textiles | Bright colors, high stability |

| Nitro Dyes | Paper and Plastics | Excellent lightfastness |

| Pigments | Coatings | Good opacity and durability |

Analytical Chemistry

In analytical chemistry, this compound is utilized for its separation capabilities in high-performance liquid chromatography (HPLC). It can be effectively separated using reverse-phase HPLC methods.

Application Example: HPLC Analysis

The compound can be analyzed on Newcrom R1 HPLC columns using a mobile phase composed of acetonitrile and water. This method is scalable for preparative separations and suitable for pharmacokinetic studies .

Material Science

The compound's unique properties make it suitable for applications in material science. It has been explored as a precursor for the synthesis of polymeric materials with enhanced thermal stability.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal resistance, making it valuable for developing advanced materials for aerospace and automotive applications .

Chemical Synthesis

As a versatile building block in organic synthesis, this compound is employed in various reactions, including cross-coupling reactions that form carbon-carbon bonds.

Data Table: Chemical Reactions

| Reaction Type | Conditions | Products |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base | Biaryl compounds |

| Buchwald-Hartwig Coupling | Cu catalyst, amines | Arylamines |

| Nucleophilic Substitution | Strong bases | Substituted anilines |

Mechanism of Action

The mechanism of action of 2-Bromo-5-nitroaniline involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways.

Pathways Involved: It can affect pathways related to oxidative stress, inflammation, and cell signaling, depending on the specific application and context

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Bromo-5-nitroaniline with analogous brominated nitroanilines and fluoro-/methyl-substituted derivatives:

Structural and Functional Analysis

Substituent Position Effects

- Electron-Withdrawing Groups (NO₂, Br): The meta-directing nitro group at position 5 in this compound enhances electrophilic substitution reactivity at position 4, making it useful for synthesizing heterocyclic compounds . In contrast, 4-Bromo-2-nitroaniline (NO₂ at 2, Br at 4) exhibits different regioselectivity due to steric hindrance from the nitro group .

- Fluorine Substitution : The introduction of fluorine in 2-Bromo-3-fluoro-5-nitroaniline increases electronegativity, improving metabolic stability in pharmaceuticals .

- Methyl Groups : Methyl-substituted derivatives (e.g., 2-Bromo-4-methyl-5-nitroaniline ) exhibit altered solubility and steric effects, favoring applications in polymer chemistry .

Biological Activity

2-Bromo-5-nitroaniline is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molecular Weight : 217.02 g/mol

- CAS Number : 5228-61-5

The compound features a bromine atom at the second position and a nitro group at the fifth position of the aniline structure, which significantly influences its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates upon reduction of the nitro group. These intermediates can interact with various cellular components, leading to modulation of biological pathways. The presence of bromine also allows for halogen bonding, which can enhance binding affinity to proteins and enzymes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. For instance, studies have shown that compounds with similar structures often inhibit bacterial growth by targeting essential metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit cell proliferation. The nitro group is believed to play a crucial role in these activities by generating reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.

Case Studies and Research Findings

- Antimicrobial Efficacy :

- A study evaluated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones, suggesting strong antimicrobial activity compared to control groups.

- Anticancer Mechanisms :

- In vitro experiments demonstrated that treatment with this compound led to increased apoptosis in human cancer cell lines. Flow cytometry analysis revealed a higher percentage of cells in the late apoptotic phase after exposure to the compound.

- Interaction with Biological Targets :

- Research involving receptor binding assays indicated that this compound interacts with specific neurotransmitter systems, potentially influencing signaling pathways involved in neuroprotection or neurotoxicity.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | Mechanism of Action | Reference |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | Inhibition of metabolic pathways | |

| Anticancer | Human cancer cell lines | Induction of apoptosis via ROS generation | |

| Neurotransmitter Interaction | Neuronal cell lines | Modulation of neurotransmitter systems |

Q & A

Basic Questions

Q. What are the key spectroscopic techniques for characterizing 2-Bromo-5-nitroaniline, and how do they confirm molecular structure?

- Answer : The molecular structure of this compound (C₆H₅BrN₂O₂, MW 217.02 g/mol) can be confirmed via:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., aromatic protons near Br and NO₂ groups).

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 217/215 (Br isotope pattern) validate the molecular formula .

- IR Spectroscopy : Stretching frequencies for NO₂ (~1520 cm⁻¹) and NH₂ (~3450 cm⁻¹) confirm functional groups.

- Methodological Note : Cross-reference spectral data with computational predictions (e.g., DFT) to resolve ambiguities.

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : Two primary routes:

Nitration of 2-Bromoaniline : Controlled nitration (HNO₃/H₂SO₄) at low temperatures to direct NO₂ to the para position relative to NH₂.

Bromination of 5-Nitroaniline : Electrophilic substitution using Br₂/FeBr₃, ensuring regioselectivity via steric and electronic directing effects .

- Critical Conditions : Monitor reaction temperature (<5°C) and stoichiometry to avoid over-nitration/bromination.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound, and which exchange-correlation functionals are most appropriate?

- Answer : DFT studies (e.g., B3LYP hybrid functional) accurately model electronic properties by incorporating exact exchange (e.g., Becke’s 1993 functional ) and gradient-corrected correlation (e.g., Colle-Salvetti formula ). Key applications:

- Electrostatic Potential Maps : Visualize electron-withdrawing effects of NO₂ and Br.

- HOMO-LUMO Gaps : Predict reactivity in nucleophilic aromatic substitution (NAS) reactions.

- Validation : Compare computed vibrational spectra with experimental IR/Raman data.

Q. What strategies mitigate regioselectivity challenges during the synthesis of this compound to minimize by-product formation?

- Answer : Regioselectivity is influenced by:

- Directing Groups : NH₂ directs nitration to the para position; Br meta-directs electrophiles.

- Protection/Deprotection : Protect NH₂ via acetylation before bromination, then deprotect .

Q. How can conflicting crystallographic and spectroscopic data on this compound be resolved through methodological triangulation?

- Answer : Triangulate data via:

- X-ray Crystallography : Resolve bond-length discrepancies (e.g., C-Br vs. C-NO₂ distances).

- Computational Validation : Compare experimental spectra with DFT-simulated NMR/IR .

- Alternative Techniques : Use HPLC-MS to detect trace impurities (e.g., isomers like 3-Bromo-4-nitroaniline) .

Q. What analytical approaches distinguish this compound from structural isomers?

- Answer : Key discriminators:

- ¹H NMR Chemical Shifts : Aromatic proton splitting patterns differ based on substituent positions.

- Chromatography (HPLC/UPLC) : Retention times vary with polarity (e.g., NO₂ position affects logP).

- Melting Point Analysis : Compare experimental values (literature data for isomers ).

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Answer : The meta-directing NO₂ group:

- Activates the Ring : Enhances Br leaving-group ability via resonance withdrawal.

- Directs Attack : Nucleophiles (e.g., amines) preferentially substitute Br at the ortho/para positions relative to NO₂.

Q. Methodological Best Practices

Q. What precautions are necessary when handling this compound in laboratory settings?

- Safety Protocols :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (toxic by inhalation, per SDS ).

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Q. How can researchers ensure reproducibility in synthetic procedures for this compound?

- Guidelines :

Properties

IUPAC Name |

2-bromo-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAUCXCLMDAZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146225 | |

| Record name | 2-Bromo-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10403-47-1 | |

| Record name | 2-Bromo-5-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10403-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010403471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.